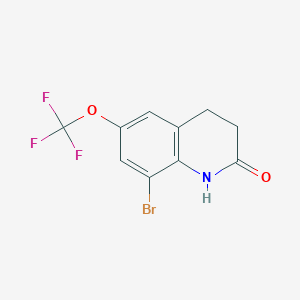

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

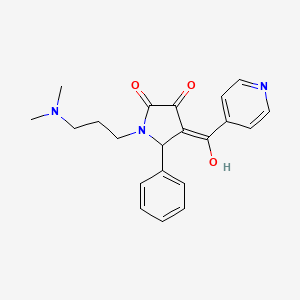

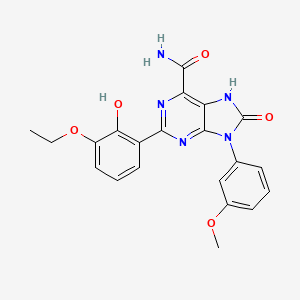

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular weight of 310.07 .

Molecular Structure Analysis

The molecular formula of this compound is C10H7BrF3NO2 . The InChI code is 1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 286.9±35.0 °C and a predicted density of 1.684±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, a derivative of quinoline, is involved in various synthesis processes and chemical reactions. Ökten (2019) discusses the Suzuki–Miyaura cross-coupling of substituted phenyl quinolines, including compounds similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, to yield various aryl- and diaryl-tetrahydroquinolines and quinolines characterized by NMR, IR spectroscopy, and elemental analysis (Ökten, 2019). Similarly, Ukrainets et al. (2008) discuss the tautomerism of quinolinone derivatives in different solvents, emphasizing the structural adaptability of these compounds (Ukrainets, Bereznyakova, & Turov, 2008).

Chemical Properties and Reactions

The chemical reactivity of quinolinone derivatives is explored through various synthetic routes. Li, Li, and Gao (2016) describe the synthesis of N-substituted pyrrolo[3,4-b]quinolin-1-ones through a one-pot reaction, suggesting a versatile method for generating quinoline-based isoindolin-1-ones (Li, Li, & Gao, 2016). The work by Holla et al. (2006) further underlines the potential of quinolinone derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, indicating the compound's utility in creating complex molecular structures with potential biological activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Applications in Material Science

In material science, Tan and Song (2010) synthesized novel ligands, including derivatives similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, and their corresponding platinum complexes. These complexes exhibit unique inverse sandwich structures, indicating potential applications in catalysis or material science (Tan & Song, 2010).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

8-bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUJILGISMWJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)